3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one is a complex organic compound with a unique structure that combines elements of pyrrole and indene
Vorbereitungsmethoden
The synthesis of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one typically involves several steps:
Starting Materials: The synthesis begins with readily available 1H-pyrroles.
Sequential Dibromination: The pyrroles undergo sequential dibromination.
Organometallic Bromine/Lithium Exchange: This is followed by selective organometallic bromine/lithium exchange.
Reaction with Benzophenone: The final step involves reacting the intermediate with benzophenone.
This method is efficient and regioselective, demonstrating high tolerance to various functional groups.
Analyse Chemischer Reaktionen
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one involves its interaction with molecular targets through its pyrrole and indene moieties. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one include:
2,2′-(Phenylmethylene)bis(1H-pyrrole): This compound shares the pyrrole structure but differs in its overall configuration.
1-(2-Cyanoethyl)pyrrole: Known for its applications in improving battery performance.
The uniqueness of this compound lies in its combination of pyrrole and indene structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C31H24N2O |
---|---|
Molekulargewicht |
440.5g/mol |
IUPAC-Name |
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one |
InChI |
InChI=1S/C31H24N2O/c1-32(25-18-9-4-10-19-25)33-30-26-20-12-11-17-24(26)21-27(30)29(31(33)34)28(22-13-5-2-6-14-22)23-15-7-3-8-16-23/h2-20H,21H2,1H3 |
InChI-Schlüssel |
OTQVWVLMCYTNMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O |
Kanonische SMILES |
CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.